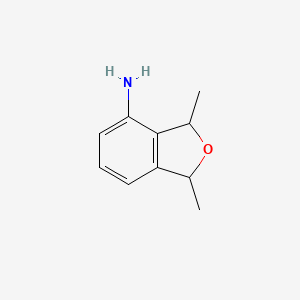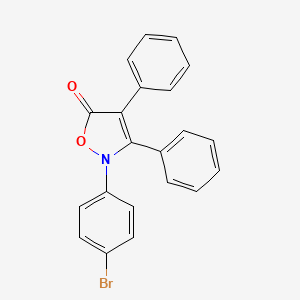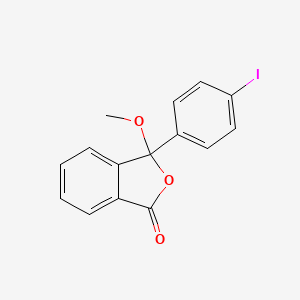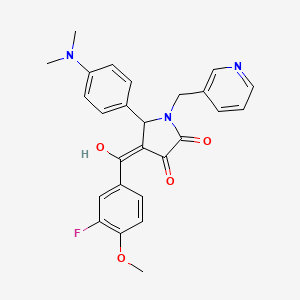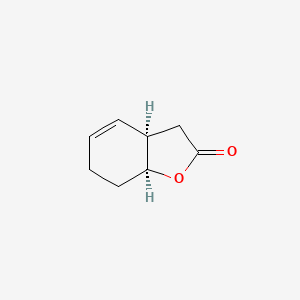
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one: is an organic compound belonging to the class of benzofurans It is characterized by a fused ring system consisting of a benzene ring and a furan ring, with a lactone (cyclic ester) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy acid or ester precursor. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group, forming a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The lactone group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one: Lacks the cis configuration, leading to different stereochemistry and potentially different reactivity.
Benzofuran: Lacks the lactone group, resulting in different chemical properties and applications.
Coumarin: Contains a similar lactone structure but with a different ring system, leading to distinct biological activities.
Uniqueness
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one is unique due to its specific stereochemistry and the presence of both a benzene and furan ring fused together with a lactone group. This combination of features makes it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
(3aR,7aS)-3a,6,7,7a-tetrahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
MTNPITXJKLMSKU-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](CC(=O)O2)C=C1 |
Kanonische SMILES |
C1CC2C(CC(=O)O2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
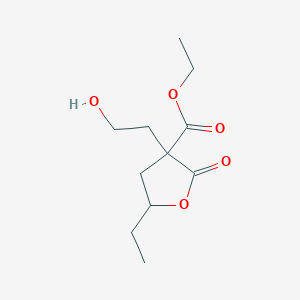
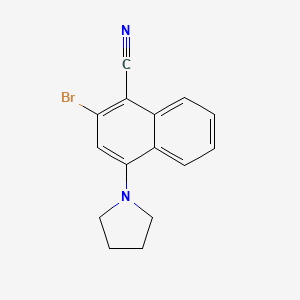

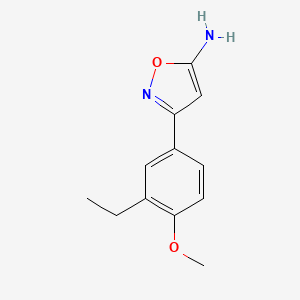
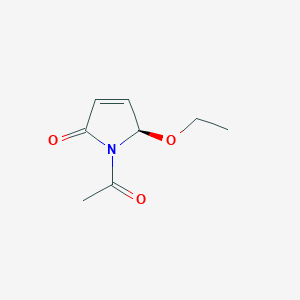
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)


